Mass Shift (M+4) of Guanidine-13C,15N3 Hydrochloride Enables Complete Spectral Separation from Unlabeled and Singly-Labeled Analogs
Guanidine-13C,15N3 hydrochloride produces a mass shift of M+4 relative to unlabeled guanidine hydrochloride (nominal mass ~95.5 Da), compared to M+1 for guanidine-13C hydrochloride and M+3 for guanidine-15N3 hydrochloride . This +4 Da separation places the internal standard signal beyond the M+1, M+2, and M+3 natural isotopic peaks of the unlabeled analyte (which arise from naturally occurring 13C and 15N), minimizing isotopic cross-talk and enabling unambiguous peak integration in complex biological matrices .
| Evidence Dimension | Mass shift relative to unlabeled guanidine hydrochloride |
|---|---|
| Target Compound Data | M+4 (99.50 g/mol) |
| Comparator Or Baseline | Guanidine-13C hydrochloride: M+1 (96.5 g/mol); Guanidine-15N3 hydrochloride: M+3 (98.5 g/mol); Unlabeled guanidine HCl: M (95.5 g/mol) |
| Quantified Difference | Target provides ≥1 Da greater separation than 15N3-only analog; ≥3 Da greater separation than 13C-only analog |
| Conditions | MS analysis based on molecular weight calculations from vendor specifications |
Why This Matters
Greater mass separation from the natural isotopic envelope reduces analytical interference and improves signal-to-noise ratio in quantitative LC-MS/MS assays.
